molecular formula C12H12OS B13549550 4-(Benzo[b]thiophen-3-yl)butanal

4-(Benzo[b]thiophen-3-yl)butanal

Katalognummer: B13549550
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: CULCGVRKSBXQOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[b]thiophen-3-yl)butanal is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-yl)butanal can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with butanal under specific conditions. For instance, the reaction can be catalyzed by a palladium catalyst in the presence of a base, such as cesium carbonate, in a solvent like acetonitrile . Another method involves the use of aryne intermediates, where benzo[b]thiophene is formed through the reaction of alkynyl sulfides with aryne precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzo[b]thiophen-3-yl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothiophene ring and the butanal group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various fields .

Eigenschaften

Molekularformel

C12H12OS

Molekulargewicht

204.29 g/mol

IUPAC-Name

4-(1-benzothiophen-3-yl)butanal

InChI

InChI=1S/C12H12OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-9H,3-5H2

InChI-Schlüssel

CULCGVRKSBXQOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.